molecular formula C5H3BrN4 B12964477 7-Bromoimidazo[2,1-f][1,2,4]triazine

7-Bromoimidazo[2,1-f][1,2,4]triazine

Cat. No.: B12964477
M. Wt: 199.01 g/mol
InChI Key: WMYDNPLJGVOXKL-UHFFFAOYSA-N
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Description

7-Bromoimidazo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C5H4BrN5. It is a derivative of imidazo[2,1-f][1,2,4]triazine, where a bromine atom is substituted at the 7th position. This compound is known for its significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoimidazo[2,1-f][1,2,4]triazine typically involves multiple steps. One common method starts with the reaction of a compound IX with a compound X under alkaline conditions to form compound XI. Compound XI then undergoes a ring-closing reaction with formamidine acetate to yield compound XII. Finally, compound XII is reacted with a bromination reagent to produce this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer reaction steps, simple operations, high yield, and mild reaction conditions, making it suitable for large-scale preparations .

Chemical Reactions Analysis

Types of Reactions

7-Bromoimidazo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of imidazo[2,1-f][1,2,4]triazine .

Scientific Research Applications

7-Bromoimidazo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its role in the development of new therapeutic agents, particularly as an intermediate in the synthesis of adenosine deaminase inhibitors.

    Industry: Utilized in the production of various chemical products

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloroimidazo[2,1-f][1,2,4]triazine
  • 7-Bromoimidazo[2,1-f][1,2,4]triazine-2,4-diamine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of pharmacologically active compounds, particularly adenosine deaminase inhibitors, highlights its importance in medicinal chemistry .

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

7-bromoimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C5H3BrN4/c6-4-1-8-5-2-7-3-9-10(4)5/h1-3H

InChI Key

WMYDNPLJGVOXKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)C=NC=N2)Br

Origin of Product

United States

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